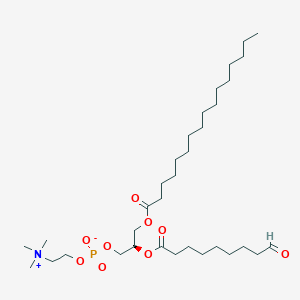

1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine

Descripción general

Descripción

PON-PC, also known as 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine, is an oxidized phospholipid. It contains a truncated 9-carbon fatty acyl chain terminating in an aldehyde at the sn-2 position. This compound is a component of oxidized low-density lipoprotein (LDL) and can be formed by the oxidation of palmitoyl oleoyl phosphatidylcholine or through interaction with ozone in pulmonary surfactant .

Aplicaciones Científicas De Investigación

PON-PC has several scientific research applications, including:

Chemistry: It is used to study the oxidation processes of phospholipids and their impact on cellular functions.

Biology: PON-PC is involved in research related to oxidative stress and its effects on cellular mechanisms.

Medicine: It is studied for its role in atherosclerosis and other cardiovascular diseases due to its presence in oxidized LDL.

Industry: PON-PC is used in the development of biomarkers for oxidative stress and inflammation

Safety and Hazards

Mecanismo De Acción

PON-PC exerts its effects by interacting with cellular membranes and proteins. It decreases the production of tumor necrosis factor-alpha, nitric oxide, and nicotinamide adenine dinucleotide phosphate in primary mouse alveolar macrophages. Additionally, it reduces the bactericidal activity of RAW 264.7 cells when used at a concentration of 40 micromolar .

Análisis Bioquímico

Biochemical Properties

1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine is a product of lipid oxidation, and it has been associated with the regulation of lipid metabolism in blood . It interacts with enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which mediates vascular inflammation . The nature of these interactions involves the regulation of lipid metabolism, contributing to vascular inflammation-related diseases, mainly atherosclerosis .

Cellular Effects

In the context of cellular effects, this compound has been found to impair immune function in macrophages This suggests that it may influence cell function by modulating immune responses

Molecular Mechanism

It is known to interact with Lp-PLA2, an enzyme involved in the regulation of lipid metabolism . This interaction could potentially lead to changes in gene expression and enzyme activity, thereby influencing the pathogenesis of vascular inflammation-related diseases .

Temporal Effects in Laboratory Settings

It is known that this compound is produced in the lung due to cigarette smoking , suggesting that its effects may be observed over time in response to continued exposure.

Metabolic Pathways

This compound is involved in lipid metabolism, particularly in the context of vascular inflammation . It interacts with enzymes such as Lp-PLA2, which plays a crucial role in lipid metabolism .

Métodos De Preparación

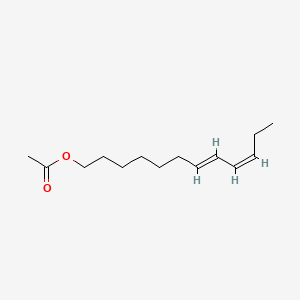

PON-PC can be synthesized through the oxidation of palmitoyl oleoyl phosphatidylcholine. This process involves the interaction of palmitoyl oleoyl phosphatidylcholine with ozone in pulmonary surfactant . The reaction conditions typically include a controlled environment where the concentration of ozone and the exposure time are carefully monitored to achieve the desired oxidation level.

Análisis De Reacciones Químicas

PON-PC undergoes several types of chemical reactions, including:

Oxidation: The primary reaction leading to the formation of PON-PC is the oxidation of palmitoyl oleoyl phosphatidylcholine.

Reduction: PON-PC can be reduced to its corresponding alcohol form.

Substitution: The aldehyde group at the sn-2 position can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include ozone for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include oxidized phospholipids and their reduced forms .

Comparación Con Compuestos Similares

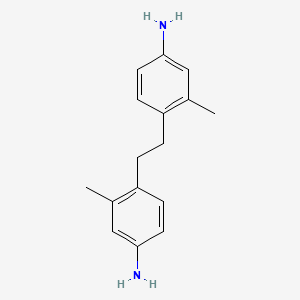

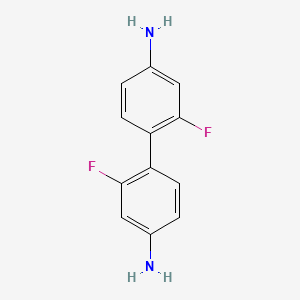

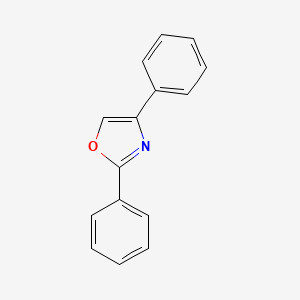

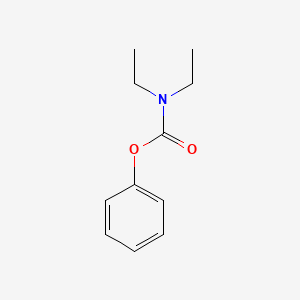

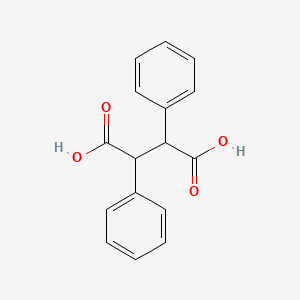

PON-PC is unique due to its truncated 9-carbon fatty acyl chain terminating in an aldehyde at the sn-2 position. Similar compounds include:

- 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphatidylcholine

- 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Propiedades

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(36)40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-16-17-20-23-27-35/h27,31H,5-26,28-30H2,1-4H3/t31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTNNIINSOQWCE-WJOKGBTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of PoxnoPC affect cell membrane structure?

A: PoxnoPC, unlike its precursor 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), disrupts the regular packing of phospholipids within the membrane. Molecular dynamics simulations demonstrate that the oxidized sn-2 chain of PoxnoPC tends to bend towards the water phase due to the polar aldehyde group. [] This alters membrane fluidity, thickness, and permeability. []

Q2: How does the interaction of PoxnoPC with proteins differ from that of its non-oxidized counterpart?

A: The presence of the aldehyde group in PoxnoPC significantly influences its interaction with proteins compared to POPC. For example, cytochrome c, a protein typically found in the mitochondria, exhibits a stronger affinity for PoxnoPC-containing micelles. [] This interaction is attributed to the exposure of the polar aldehyde group on the micelle surface due to the tendency of the oxidized sn-2 chain to bend.

Q3: Can PoxnoPC be used as a biomarker for oxidative stress?

A: Yes, research suggests that PoxnoPC and other truncated oxidized phospholipids (Tr-OxPLs), like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-phosphocholine (POVPC), can serve as potential biomarkers for oxidative stress and inflammation. Elevated levels of these oxidized lipids have been detected in the lungs of aging mice, particularly after exposure to inflammatory stimuli like lipopolysaccharide (LPS). []

Q4: Are there any enzymes that can metabolize or degrade PoxnoPC?

A: Yes, paraoxonase-1 (PON-1), an enzyme associated with high-density lipoprotein (HDL), has been shown to hydrolyze PoxnoPC to lysophosphatidylcholine. [] This enzymatic activity might play a protective role against the accumulation of oxidized phospholipids in lipoproteins and tissues.

Q5: Does PoxnoPC influence the activity of membrane-bound proteins?

A: Research indicates that PoxnoPC can indeed alter the activity of membrane proteins. Studies on the human serotonin 1A receptor (5-HT1AR), a G protein-coupled receptor, revealed that its activity was significantly increased in model membranes containing PoxnoPC. [] This highlights the broader impact of lipid oxidation on cellular signaling and function.

Q6: Can PoxnoPC contribute to the development of atherosclerosis?

A: While HDL is generally considered anti-atherogenic, oxidized HDL, containing PoxnoPC, shows increased uptake by macrophages. [] This uptake is attributed to the formation of Schiff base adducts between PoxnoPC and apolipoprotein AI, a major protein component of HDL. This process resembles the uptake of oxidized LDL, potentially contributing to foam cell formation and atherosclerotic plaque development.

Q7: How does the presence of PoxnoPC in lung surfactant affect respiratory function?

A: Studies using neutron reflection and surface pressure measurements show that the presence of PoxnoPC, generated from the oxidation of unsaturated lipids like POPC by ozone, alters the biophysical properties of lung surfactant. [] This alteration is primarily due to the loss of the terminal C9 portion of the oxidized oleoyl chain from the air-water interface and a change in the orientation of the remaining oxidized lipid. These changes can impair the ability of lung surfactant to reduce surface tension, potentially leading to respiratory distress.

Q8: What computational methods are used to study PoxnoPC and its effects?

A: Molecular dynamics (MD) simulations are extensively employed to investigate the behavior of PoxnoPC within lipid bilayers. [, , , , ] These simulations provide insights into the structural dynamics of PoxnoPC, its interactions with other membrane components, and its impact on membrane properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.